
Fenpropathrin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenpropathrin-d5 is a deuterated version of the synthetic pyrethroid insecticide fenpropathrin, where five hydrogen atoms have been replaced with deuterium. This specialized form is particularly useful in analytical chemistry, where it is employed as an internal standard for the precise quantification of fenpropathrin in environmental samples . Fenpropathrin itself is a widely used pyrethroid insecticide in agriculture and household settings .
Méthodes De Préparation
The synthesis of Fenpropathrin-d5 involves the use of deuterium-labeled starting materials. A convenient synthetic route includes the use of deuterium-labeled phenol (D6-phenol) as the starting material. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods for this compound are similar to those used for other deuterated compounds, focusing on achieving high isotopic enrichment and chemical purity .
Analyse Des Réactions Chimiques
Fenpropathrin-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Applications De Recherche Scientifique
Fenpropathrin-d5 has a wide range of scientific research applications, including:
Analytical Chemistry: It is used as an internal standard for the precise quantification of fenpropathrin in environmental and biological samples.
Toxicology Studies: Researchers use this compound to study the toxicological effects of fenpropathrin on various organisms, including its impact on the nervous system and potential cardiotoxicity.
Environmental Monitoring: It is employed in environmental studies to monitor the presence and degradation of fenpropathrin in soil and water.
Pharmacokinetics: This compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fenpropathrin in living organisms.
Mécanisme D'action
Fenpropathrin-d5, like fenpropathrin, exerts its effects by interfering with the kinetics of voltage-gated sodium channels. This interference leads to prolonged depolarization of the nerve cells, causing paralysis and death of the pest . The molecular targets involved include the voltage-gated sodium channels, which are crucial for the transmission of nerve impulses. The disruption of these channels results in the neurotoxic effects observed with fenpropathrin .
Comparaison Avec Des Composés Similaires
- D5-cyhalothrin
- D5-fenvalerate
- Cyfluthrin
- Cyhalothrin
- Cypermethrin
- Deltamethrin
- Esfenvalerate
Fenpropathrin-d5 stands out due to its specific use in precise quantification and its role in understanding the environmental and toxicological impacts of fenpropathrin.
Propriétés
Formule moléculaire |
C22H23NO3 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3/i5D,6D,7D,10D,11D |
Clé InChI |
XQUXKZZNEFRCAW-HCNOYMLYSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)(C)C)[2H])[2H] |
SMILES canonique |
CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


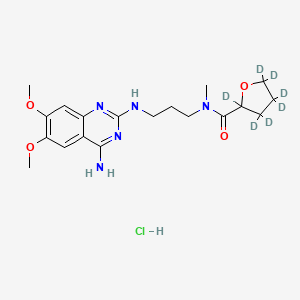
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
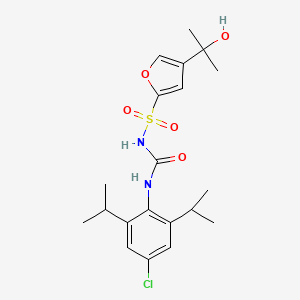
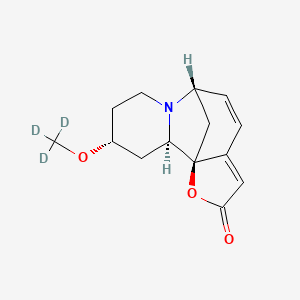
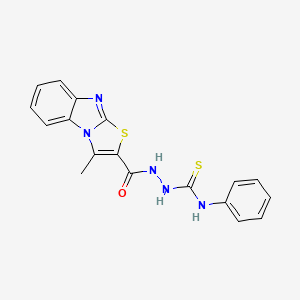
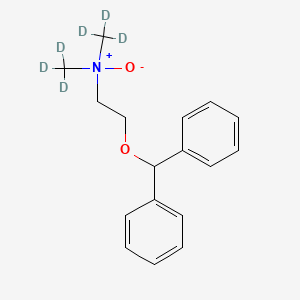
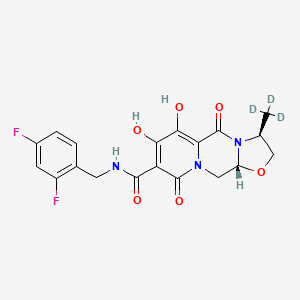
![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
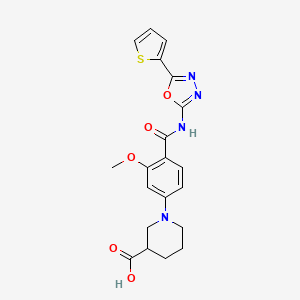
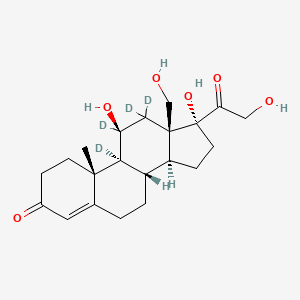


![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)

